N-Biotinyl Glycine
Overview
Description
Synthesis Analysis
The synthesis of N-Biotinyl Glycine or similar compounds often involves chemical or chemo-enzymatic methods . For instance, N-aryl glycine-based initiators, which are similar to N-Biotinyl Glycine, can be synthesized and used to trigger thermal- or light-induced polymerizations . Another approach involves the use of biotin-labeled peptides for affinity purification and other applications .Molecular Structure Analysis
The molecular structure of N-Biotinyl Glycine is likely to be influenced by the properties of both biotin and glycine. The analysis of such structures often involves high-performance liquid chromatography (HPLC) and exoglycosidase enzyme array digestions . These techniques can provide quantitative glycan analysis of sugars released from glycoproteins .Chemical Reactions Analysis
The chemical reactions involving N-Biotinyl Glycine or similar compounds can be quite complex. For instance, N-aryl glycines can act as versatile initiators for various types of polymerization reactions . Additionally, biotin-labeled peptides can be used in various applications that exploit the high affinity of streptavidin and avidin for biotin .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Biotinyl Glycine would likely be influenced by the properties of both biotin and glycine. Techniques such as high-throughput material research can be used to analyze these properties .Scientific Research Applications
Plant Stress Tolerance : It is utilized to enhance plant growth and final crop yield under environmental stress conditions (Ashraf & Foolad, 2007).
Proteome Profiling : It aids in whole-proteome profiling, particularly for identifying and quantifying N-terminal Gly proteins in response to N-myristoyltransferase inhibition (Goya Grocin et al., 2019).
Metabolite Tracing : It can trace nitrogen-containing metabolites of glycine, serving as a biomarker for monitoring glycine metabolism networks and aiding in drug discovery studies (Liu et al., 2015).
Protein Engineering : It's used in creating glyphosate-resistant plants for effective weed removal without damaging crops (Pollegioni et al., 2011).
Plant Uptake Studies : Its use in studies of plant uptake of organic nitrogen, comparing it to ammonium and nitrate, is significant (Näsholm et al., 2000).
Bioresource Development : The NBRP Lotus and Glycine project uses it to support the development of legume research through bioresource collection and distribution (Hashiguchi et al., 2012).
Health Applications : It has been employed to prevent tissue injury, enhance antioxidative capacity, promote protein synthesis, wound healing, improve immunity, and treat metabolic disorders (Wang et al., 2013).
Biological Activity Studies : N-acyl glycines, including N-Biotinyl Glycine, have various biological activities like antinociceptive, anti-inflammatory, and antiproliferative effects, and activate G-protein-coupled receptors (Waluk et al., 2010).
Protein Metabolism Research : It serves as a tracer for studying human whole body protein metabolism, focusing on glycine nitrogen metabolism (Matthews et al., 1981).
Memory and Attention Enhancement : Glycine, including N-Biotinyl Glycine forms, has been found to improve retrieval from episodic memory and sustained attention in adults (File et al., 1999).
Future Directions
The future directions for research on N-Biotinyl Glycine and similar compounds could involve optimizing inefficiencies in their synthesis and broadening the horizon of potential applications . For instance, the reductive glycine pathway, which involves the production of glycine, presents promising future directions for research .
properties
IUPAC Name |
2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19)/t7-,8-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCEKNYUXATHY-LAEOZQHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609918 | |
Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinyl Glycine | |
CAS RN |
160390-90-9 | |
Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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